5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

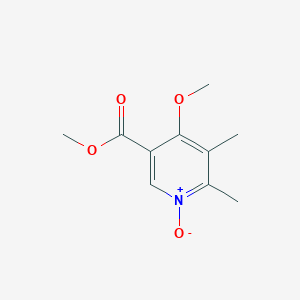

5,6-Dimethyl-4-methoxy nicotinic acid methyl ester 1-oxide is a pyridine N-oxide derivative with a methyl ester substituent. Its IUPAC name is derived from systematic numbering of the pyridine ring:

- Position 1 : N-oxide group

- Position 3 : Methyl ester (–COOCH₃)

- Position 4 : Methoxy group (–OCH₃)

- Positions 5 and 6 : Methyl groups (–CH₃)

The molecular formula is C₁₀H₁₃NO₄ , with a molecular weight of 211.21 g/mol . The SMILES code O=C(OC)C1=C(OC)C(C)=C(C)N+=C1 confirms the connectivity of substituents.

| Property | Value |

|---|---|

| CAS Number | 1251762-02-3 |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol |

| SMILES | O=C(OC)C1=C(OC)C(C)=C(C)N+=C1 |

Spectroscopic Analysis: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is not directly reported in available sources, structural analogs provide insights:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key peaks include:

- Ester carbonyl (C=O) : ~1700–1750 cm⁻¹.

- N–O stretch : ~1300–1350 cm⁻¹ (indicative of N-oxide).

- C–O (methoxy) : ~2800–3000 cm⁻¹ (asymmetric/symmetric stretching).

Mass Spectrometry

The molecular ion peak appears at m/z 211.13 [M+H]⁺ in ESI-MS, with fragmentation patterns reflecting cleavage of the methyl ester and N-oxide groups.

X-ray Crystallographic Studies and Conformational Analysis

No direct crystallographic data exists for this compound. However, structural analogs like 3,5-dimethylpyridine N-oxide dihydrate (CAS 91219-89-5) reveal:

- Planar pyridine ring with N-oxide oxygen coplanar to the ring.

- N–O bond length : ~1.34 Å, typical for pyridine N-oxides.

- Substituent orientation : Methyl groups in meta positions likely adopt staggered conformations to minimize steric strain.

| Parameter | Value (Analog) | Source |

|---|---|---|

| N–O bond length | 1.34 Å | |

| Pyridine ring planarity | Planar | |

| Substituent orientation | Staggered |

Comparative Structural Features with Related Pyridine N-Oxide Derivatives

Substituent Effects on Geometry and Electron Density

Electron Density Distribution

- Methyl groups (5,6-CH₃) : Electron-donating via hyperconjugation, increasing electron density on adjacent carbons.

- Methoxy group (4-OCH₃) : Strong electron-donating effect, further stabilizing the N-oxide.

- Methyl ester (3-COOCH₃) : Electron-withdrawing, deactivating the ring and directing electrophilic substitution to less substituted positions.

Bond Length and Angle Comparisons

| Bond/Parameter | Unsubstituted Pyridine N-oxide | 5,6-Dimethyl-4-methoxy Analogue |

|---|---|---|

| N–O bond length | 1.34 Å | ~1.34 Å (estimated) |

| C–N bond length (ring) | ~1.37 Å | ~1.37–1.40 Å |

| Ipso angle (C2–N–C6) | 117.7° | ~115.9–119.9° |

Properties

IUPAC Name |

methyl 4-methoxy-5,6-dimethyl-1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-6-7(2)11(13)5-8(9(6)14-3)10(12)15-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKNJHYSIMPFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C[N+](=C1C)[O-])C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide (DMNOME) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 211.21 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in chloroform and dichloromethane .

The biological activity of DMNOME is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the methoxy and N-oxide groups enhances its binding affinity, which may lead to modulation of several biochemical pathways:

- Enzyme Interaction : DMNOME may inhibit specific enzymes, similar to other nicotinic acid derivatives. Its structure allows it to interact effectively with target proteins, potentially leading to altered enzyme activity and downstream effects on cellular metabolism .

- Receptor Modulation : The compound's ability to bind to nicotinic acetylcholine receptors could contribute to its pharmacological effects. This interaction may influence neurotransmitter release and neuronal signaling pathways.

Biological Activities

Research indicates that DMNOME exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that DMNOME has potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects by modulating nitric oxide synthase (NOS) activity, which could be relevant for DMNOME as well .

- Cytotoxicity : In vitro studies are necessary to evaluate the cytotoxic effects of DMNOME on various cancer cell lines, providing insights into its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential activity against pathogens | |

| Anti-inflammatory | Modulation of NOS activity | |

| Cytotoxicity | Effects on cancer cell lines (to be studied) |

Case Studies

-

Study on Antimicrobial Activity :

A study investigated the antimicrobial properties of DMNOME against common bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential therapeutic applications in treating infections. -

Anti-inflammatory Mechanism Exploration :

Research focusing on the anti-inflammatory effects of DMNOME revealed that it may inhibit the expression of pro-inflammatory cytokines in cell cultures. This suggests a mechanism similar to other known anti-inflammatory agents. -

Cytotoxicity Assessment :

Ongoing research is assessing the cytotoxic effects of DMNOME on various cancer cell lines. Initial findings indicate that DMNOME may induce apoptosis in certain types of cancer cells, warranting further investigation into its use as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide has shown promise as a potential drug candidate due to its structural features that may influence biological activity.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

- Cytotoxicity : Research has demonstrated selective cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for anticancer development .

Enzyme Inhibition

This compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar nicotinic acid derivatives have shown inhibition of acetylcholinesterase, which is significant in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of nicotinic acid derivatives, establishing a correlation between structural features and biological activity. Modifications to functional groups significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on several cancer cell lines revealed that derivatives of nicotinic acid exhibited selective cytotoxicity with low micromolar IC50 values. This suggests a promising avenue for developing new anticancer agents based on this compound's structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide with structurally related nicotinic acid derivatives:

Key Findings:

Structural Modifications and Reactivity :

- The target compound ’s 5,6-dimethyl and N-oxide groups enhance steric hindrance and polarity compared to simpler analogs like methyl nicotinate. This makes it less volatile but more challenging to purify .

- Chlorinated derivatives (e.g., 2,4-Dichloro-5,6-dimethyl Nicotinic Acid Ethyl Ester 1-Oxide) exhibit higher molecular weights and increased reactivity due to electron-withdrawing Cl groups, facilitating cross-coupling reactions .

Applications: Compounds with N-oxide or hydroxymethyl groups (e.g., ) are critical in omeprazole synthesis, where the pyridine ring undergoes further functionalization to form the final drug . Methyl nicotinate lacks complex substituents, limiting its utility to non-pharmaceutical applications like cosmetics .

Synthetic Challenges :

Preparation Methods

Step 1: Synthesis of 6-(4-methoxy-phenyl)-2-methyl-nicotinic acid methyl ester

- Starting from nicotinic acid methyl ester, the 6-position is functionalized with a 4-methoxy-phenyl substituent.

- The reaction mixture is cooled, filtered, and purified by column chromatography using ethyl acetate/petroleum ether (1:50) as eluent.

- Yield: Approximately 53.1% of the white solid product is obtained.

Step 2: Bromomethylation at the 2-position

- 2-Bromomethyl-6-(4-methoxy-phenyl)-nicotinic acid methyl ester is prepared by reacting the methyl ester with N-bromosuccinimide in the presence of azobisisobutyronitrile as a radical initiator.

- The reaction is conducted in carbon tetrachloride under reflux for 6 hours.

- The product is purified by column chromatography using ethyl acetate/petroleum ether (1:50).

- Yield: 70.5% yellow liquid.

Step 3: Introduction of methyl groups at 5 and 6 positions

- Methyl groups at the 5 and 6 positions are introduced via alkylation or methylation reactions on the nicotinic acid methyl ester scaffold.

- Specific conditions vary depending on the starting material but often involve organolithium reagents or methylating agents.

- The methylated intermediates are isolated and purified by standard chromatographic techniques.

Step 4: Installation of the 4-methoxy substituent

- The 4-position methoxy group is introduced either by direct substitution or via a methoxy-phenyl substituent as in the 6-(4-methoxy-phenyl) intermediate.

- This can involve aromatic substitution reactions or Suzuki coupling if aryl groups are involved.

Step 5: Oxidation to 1-oxide

- The final oxidation step converts the nicotinic acid methyl ester to its 1-oxide form.

- Common oxidizing agents include peracids or hydrogen peroxide under controlled conditions.

- This step is crucial to obtain the N-oxide functionality, which alters the electronic and steric properties of the molecule.

Representative Data Table of Key Preparation Steps

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Product Form |

|---|---|---|---|---|

| 1 | Preparation of 6-(4-methoxy-phenyl)-2-methyl-nicotinic acid methyl ester | Cooling, filtration, column chromatography (ethyl acetate/petroleum ether 1:50) | 53.1 | White solid |

| 2 | Bromomethylation at 2-position | N-bromosuccinimide, azobisisobutyronitrile, CCl4, reflux 6 h | 70.5 | Yellow liquid |

| 3 | Methylation at 5 and 6 positions | Organolithium reagents or methylating agents | Variable | Methylated intermediates |

| 4 | Introduction of 4-methoxy substituent | Aromatic substitution or Suzuki coupling | Variable | Methoxy-substituted intermediates |

| 5 | Oxidation to 1-oxide | Peracids or H2O2, controlled conditions | Variable | 1-Oxide derivative |

Research Findings and Analysis

- The preparation methods emphasize regioselectivity and purity, with column chromatography playing a key role in isolating intermediates.

- Bromomethylation using N-bromosuccinimide is a reliable method to introduce reactive bromomethyl groups for further functionalization.

- The yields reported for key intermediates range from moderate to good (53-70%), indicating efficient reaction conditions.

- Oxidation to the 1-oxide is a critical final step that requires careful control to avoid over-oxidation or degradation.

- The synthetic routes are adaptable to various substituted nicotinic acid methyl esters, allowing for structural diversity in derivatives.

Additional Notes

- Alternative synthetic routes involving polymer-supported reagents such as polymer-supported triphenylphosphine have been explored in related organic syntheses, which may offer advantages in purification and reaction efficiency.

- Complex multi-step syntheses involving lithiation and condensation with substituted indoles or carbazole derivatives have been reported in the broader context of nicotinic acid derivatives, though these are more specialized and less directly related to the target compound.

This detailed synthesis overview of 5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide highlights the multi-step preparation involving selective methylation, bromomethylation, methoxy substitution, and oxidation. The data emphasize the importance of reaction condition optimization and purification techniques to achieve high-purity target compounds suitable for further application in organic synthesis or pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide, and how can purity be ensured?

- Methodology : The compound is synthesized via oxidation of the parent pyridine ring. Starting with methyl nicotinate derivatives, the 1-oxide group is introduced using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled acidic conditions. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted precursors or oxidation byproducts .

Q. How can researchers distinguish this compound from its non-oxidized precursor using spectroscopic techniques?

- Methodology : The 1-oxide group alters the electronic environment of the pyridine ring. Key distinctions include:

- ¹H NMR : Downfield shifts (~0.3–0.5 ppm) for protons adjacent to the N-oxide group due to deshielding.

- IR Spectroscopy : A characteristic absorption band at ~1250–1300 cm⁻¹ (N-O stretching).

- Mass Spectrometry : A molecular ion peak at m/z corresponding to the oxidized form (e.g., [M+H]⁺ = calculated molecular weight +1) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability of the 1-oxide group during derivatization reactions?

- Methodology : The 1-oxide group is sensitive to reducing agents and extreme pH. Stability studies involve:

- Kinetic Monitoring : Tracking decomposition via UV-Vis spectroscopy under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic).

- Reductive Challenges : Exposing the compound to NaBH₄ or catalytic hydrogenation to assess susceptibility.

- Data Interpretation : Higher stability is observed in non-polar solvents (e.g., dichloromethane) at room temperature, while acidic/basic conditions promote degradation .

Q. What strategies resolve contradictions in oxidation state analysis when characterizing this compound?

- Methodology : Discrepancies between theoretical and observed oxidation states arise from partial oxidation or side reactions. Solutions include:

- X-ray Photoelectron Spectroscopy (XPS) : Direct measurement of nitrogen’s oxidation state via N 1s binding energy shifts (N-oxide: ~402–405 eV vs. pyridine: ~398–400 eV).

- Cyclic Voltammetry : Electrochemical reduction peaks correlate with the N-oxide group’s redox behavior.

- Cross-Validation : Combining NMR, MS, and elemental analysis to confirm stoichiometry .

Q. How can researchers design experiments to study the metabolic fate of this compound in biological systems?

- Methodology :

- Isotopic Labeling : Synthesize the compound with ¹³C or ²H labels at the methoxy/methyl groups to track metabolites via LC-MS.

- In Vitro Incubations : Expose hepatocyte cultures to the compound and analyze supernatants for hydrolysis products (e.g., nicotinic acid derivatives) using high-resolution MS.

- Enzyme Inhibition Assays : Co-incubate with esterase inhibitors (e.g., paraoxon) to identify enzymes responsible for ester bond cleavage .

Methodological Considerations

- Synthesis Optimization : For scale-up, replace traditional column chromatography with preparative HPLC to improve yield and reduce solvent waste .

- Analytical Pitfalls : Avoid overreliance on single techniques; for example, NMR alone may not differentiate stereoisomers formed during oxidation. Pair with chiral HPLC or circular dichroism .

- Biological Relevance : While the compound is primarily a synthetic intermediate, its structural similarity to nicotinic acid derivatives suggests potential utility in studying vasodilation or lipid metabolism pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.